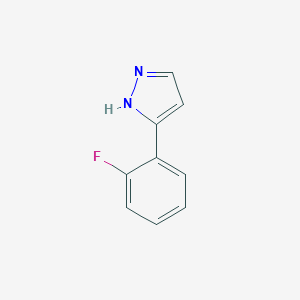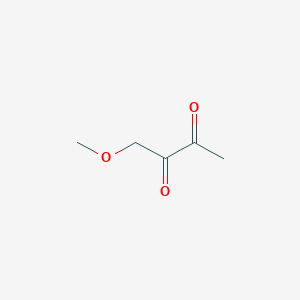
1-Methoxybutane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxybutane-2,3-dione, also known as diacetyl monoxime (DMO), is a chemical compound used in scientific research for various applications. DMO is a yellow crystalline solid that is soluble in water and organic solvents. It has a molecular formula of C6H11NO3 and a molecular weight of 145.16 g/mol.
Scientific Research Applications
DMO is used in scientific research for various applications. One of the primary applications is in the determination of urea concentration in biological samples. DMO reacts with urea to form a yellow-colored complex that can be measured spectrophotometrically. This method is widely used in clinical and research laboratories for the diagnosis and monitoring of kidney function.
DMO is also used in the determination of creatinine concentration in biological samples. Creatinine reacts with DMO to form a purple-colored complex that can be measured spectrophotometrically. This method is used for the diagnosis and monitoring of kidney function.
Mechanism of Action
DMO reacts with urea and creatinine to form colored complexes that can be measured spectrophotometrically. The reaction mechanism involves the formation of a Schiff base between DMO and the amino group of urea or creatinine. The Schiff base then undergoes a condensation reaction to form a colored complex.
Biochemical and Physiological Effects
DMO does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMO in lab experiments is its high specificity for urea and creatinine. This allows for accurate and precise measurements of these compounds in biological samples. DMO is also relatively inexpensive and easy to use.
One of the limitations of using DMO is its sensitivity to pH and temperature. The reaction between DMO and urea or creatinine is pH and temperature dependent. Therefore, it is important to maintain a constant pH and temperature during the reaction. Another limitation is the interference from other compounds in biological samples. Some compounds can interfere with the reaction between DMO and urea or creatinine, leading to inaccurate results.
Future Directions
For the use of DMO include the development of new methods for the determination of urea and creatinine and the application of DMO in the determination of other compounds in biological samples.
Synthesis Methods
DMO can be synthesized through the reaction of 1-Methoxybutane-2,3-dione with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction produces DMO and sodium chloride as a byproduct. The synthesis method is simple and yields high purity DMO. The purity can be further enhanced through recrystallization.
properties
CAS RN |
154741-31-8 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
1-methoxybutane-2,3-dione |
InChI |
InChI=1S/C5H8O3/c1-4(6)5(7)3-8-2/h3H2,1-2H3 |
InChI Key |
AZDRNBKNCWPLMM-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)COC |
Canonical SMILES |
CC(=O)C(=O)COC |
synonyms |
2,3-Butanedione, 1-methoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)

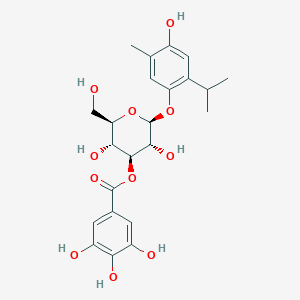
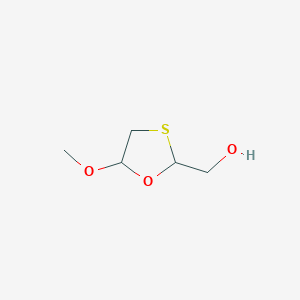
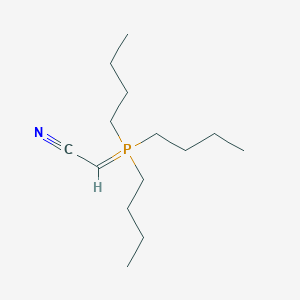

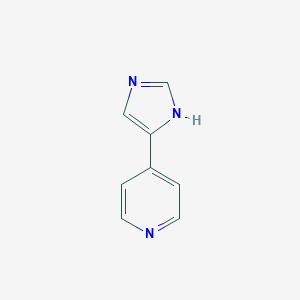


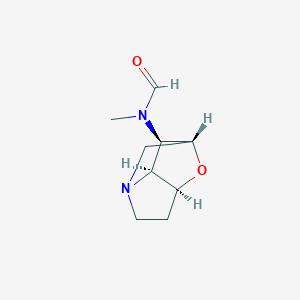
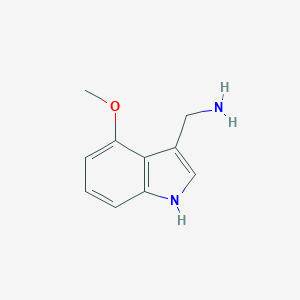
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)

